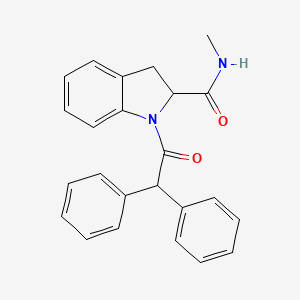
1-(2,2-diphenylacetyl)-N-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-diphenylacetyl)-N-methylindoline-2-carboxamide, commonly known as DMAC, is a synthetic compound that belongs to the class of indoline derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DMAC is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMAC also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. Additionally, DMAC has been shown to modulate the activity of various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
DMAC has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. DMAC has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, DMAC has been shown to have potential anticancer activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAC has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential applications in various fields. However, DMAC also has some limitations, including its relatively low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DMAC. One potential area of research is the development of DMAC analogs with improved solubility and bioavailability. Another area of research is the investigation of DMAC's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMAC and its potential applications in various fields.
Conclusion
In conclusion, DMAC is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, neuroprotective, and potential anticancer activity. DMAC has several advantages for lab experiments, including its well-established synthesis method and potential applications in various fields. However, further studies are needed to fully understand the mechanism of action of DMAC and its potential applications in various fields.
Métodos De Síntesis
DMAC can be synthesized through a multistep process involving the condensation of 2,2-diphenylacetic acid with N-methylindoline-2-carboxylic acid. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis method of DMAC is well-established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
DMAC has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. DMAC has also been shown to have potential anticancer activity and can induce apoptosis in cancer cells. Furthermore, DMAC has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(2,2-diphenylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-25-23(27)21-16-19-14-8-9-15-20(19)26(21)24(28)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNBLSFXZKNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

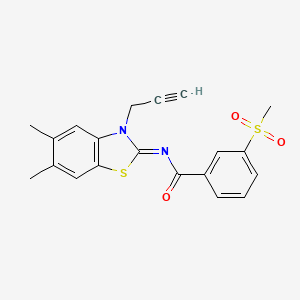
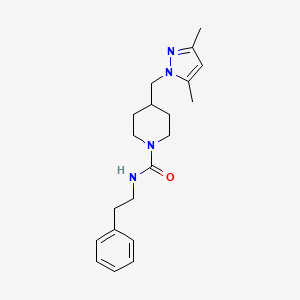
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)


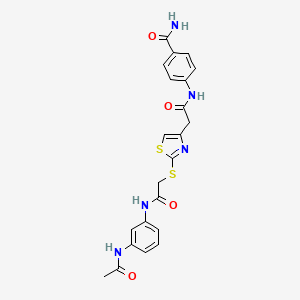
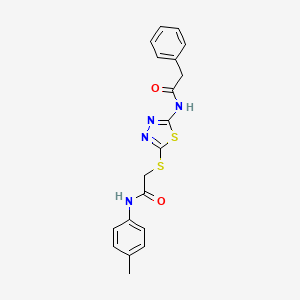
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
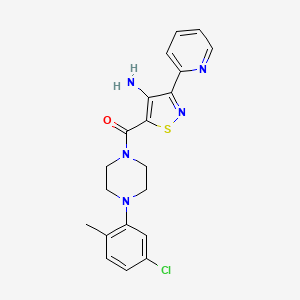


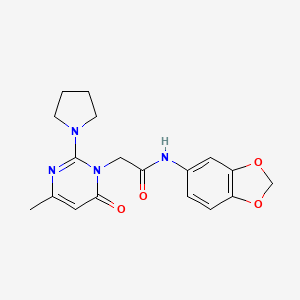
![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)